1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole

Description

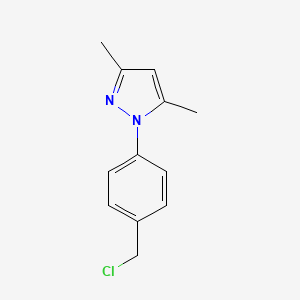

1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole (CAS: 956508-17-1) is a pyrazole derivative featuring a chloromethyl-substituted phenyl group at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring . The chloromethyl group is a reactive site, enabling nucleophilic substitution or metal coordination, which makes this compound valuable in medicinal chemistry and materials science. The compound’s purity (98%) and structural features position it as a versatile intermediate for further functionalization .

Properties

IUPAC Name |

1-[4-(chloromethyl)phenyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYPAKPLVBBMRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

The structural and functional differences between 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole and related pyrazole derivatives are critical for understanding their applications. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Reactivity and Functionalization

- Chloromethyl Group : The chloromethyl substituent in the target compound facilitates nucleophilic substitution (e.g., with thiols or amines), enabling covalent modifications. This contrasts with 4-nitrophenyl derivatives (electron-withdrawing), which are less reactive toward substitution but useful in electrophilic reactions .

- Isocyanate Group : 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole reacts with amines or alcohols to form ureas/thioureas, making it suitable for polymer crosslinking .

Physical Properties

- Melting Points : The target compound’s structural analogue, 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one, has a melting point of 137.3–138.5°C . Nitro- or isocyanate-substituted pyrazoles may exhibit higher melting points due to increased polarity or molecular weight .

Computational Insights

Density Functional Theory (DFT) studies, as referenced in , can model electronic effects of substituents. For example, the electron-withdrawing nitro group in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reduces electron density on the pyrazole ring, affecting its coordination capacity compared to the electron-neutral chloromethyl group .

Biological Activity

1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole, a compound with the molecular formula C12H14ClN2 and a molecular weight of approximately 220.7 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloromethyl group at the para position of the phenyl ring and two methyl groups at the 3 and 5 positions of the pyrazole. This unique structure contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modulation of enzyme activity. This is particularly relevant in medicinal chemistry applications where enzyme targets are crucial for therapeutic effects.

- Binding Affinity : The compound may exhibit significant binding affinity to various receptors and enzymes, which is essential for its potential use in drug discovery and development.

Biological Activities

Research indicates that compounds containing pyrazole structures exhibit a range of biological activities, including:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole | Similar structure but contains bromine instead of chlorine | Potentially different reactivity and binding properties |

| 1-(4-(Methyl)phenyl)-3,5-dimethyl-1H-pyrazole | Lacks halogen substitution | Different chemical reactivity; potentially lower biological activity |

| 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-imidazole | Contains an imidazole ring | Differences in electronic properties affecting interactions with biological targets |

Case Studies and Research Findings

Although specific case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

- Medicinal Chemistry Applications : The compound is being investigated for its role as a pharmacophore in developing new anti-inflammatory and anticancer agents. Its ability to inhibit specific enzymes has been highlighted in proteomics studies .

- Agrochemical Potential : Due to its interaction capabilities with biological targets in pests and weeds, it is also being explored as a pesticide or herbicide.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, hydrazine derivatives (e.g., 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine) react with diketones (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under nitrogen, followed by refluxing for 12 hours . Purification involves column chromatography and recrystallization. Optimization includes solvent choice (e.g., ethanol or DMF), temperature control (reflux vs. room temperature), and catalyst/base selection (e.g., potassium carbonate in DMF for nucleophilic substitution) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- XRD (X-ray diffraction): Resolves crystal packing and bond angles (e.g., C–Cl bond distances and pyrazole ring puckering parameters) .

- FTIR: Identifies functional groups (e.g., C=O, N–H stretches) and confirms cyclization .

- NMR: Assigns proton environments (e.g., methyl groups at positions 3 and 5) .

- LC-MS: Validates molecular weight and purity . Software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are essential for structural validation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths or angles) be resolved during structural analysis?

Discrepancies arise from factors like disorder, twinning, or refinement errors. To address these:

- Use SHELXL for iterative refinement with Hirshfeld atom refinement (HAR) to improve electron density models .

- Validate structures using PLATON (e.g., ADDSYM checks for missed symmetry) .

- Compare experimental data with computational models (DFT-optimized geometries) to identify outliers . Example: In a pyrazole derivative, a C–Cl bond length discrepancy of 0.02 Å was resolved by re-refining anisotropic displacement parameters .

Q. What methodological strategies enhance the cytotoxic activity of pyrazole-based metal complexes?

Substituent engineering at the sulfanyl or chloromethyl groups significantly impacts bioactivity. For example:

- Cyclohexyl substituents in sulfanyl pyrazole-Pt(II) complexes increase cytotoxicity 3-fold compared to benzyl groups due to enhanced lipophilicity and DNA intercalation .

- Chloromethyl groups improve cellular uptake by facilitating covalent binding to thiol residues in proteins . Table: Cytotoxicity of Pt(II) Complexes (IC50, μM)

| Substituent | Jurkat Cells | HEK293 Cells |

|---|---|---|

| Cyclohexylsulfanyl | 2.1 | >50 |

| Benzylsulfanyl | 6.5 | >50 |

| Data from . |

Q. How do electronic and steric effects of substituents influence antimicrobial activity in pyrazole derivatives?

- Electron-withdrawing groups (e.g., -NO2, -Cl): Enhance activity against Gram-negative bacteria (e.g., compound 22 in showed MIC = 8 μg/mL against E. coli) by increasing electrophilicity and membrane penetration .

- Steric hindrance: Bulky groups (e.g., 4-methoxyphenyl) reduce activity due to hindered target binding. Methodological approach:

- Synthesize derivatives via diazonium coupling (e.g., using NaNO2/HCl) .

- Test against panels of bacterial/fungal strains using serial dilution assays .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking (AutoDock Vina): Predicts binding modes with targets like DNA topoisomerase II or kinases. For example, docking studies of pyrazole derivatives with cyclohexyl groups showed strong π-π stacking with topoisomerase II’s ATP-binding pocket .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

- Validate predictions with in vitro assays (e.g., fluorescence quenching to measure binding constants) .

Methodological Notes

- Avoiding artifacts in synthesis: Use anhydrous solvents and inert atmospheres (N2/Ar) to prevent hydrolysis of chloromethyl groups .

- Data reproducibility: Report crystallographic R-values (<5%) and refinement parameters (e.g., Δ/σ < 0.001) to ensure structural reliability .

- Biological assays: Include positive controls (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobial tests) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.